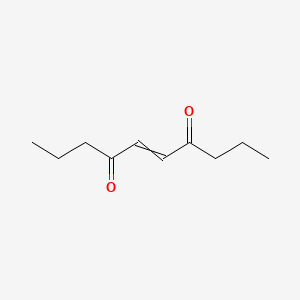

Dec-5-ene-4,7-dione

Description

Dec-5-ene-4,7-dione is a cyclic diketone characterized by a ten-membered carbon chain with a double bond at position 5 and ketone groups at positions 4 and 5. Diones like this compound often serve as intermediates in organic synthesis, particularly in the formation of heterocyclic compounds and bioreductive agents .

Properties

IUPAC Name |

dec-5-ene-4,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-3-5-9(11)7-8-10(12)6-4-2/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYFJHTYMIDQGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C=CC(=O)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70709412 | |

| Record name | Dec-5-ene-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70709412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91482-31-4 | |

| Record name | Dec-5-ene-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70709412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dec-5-ene-4,7-dione typically involves the aldol condensation of appropriate aldehydes and ketones. One common method is the reaction between 4-oxohexanal and 3-buten-2-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate, leading to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction efficiency and selectivity. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives. Reagents such as Grignard reagents or organolithium compounds are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Grignard reagents in dry ether.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Substituted ketones or alcohols.

Scientific Research Applications

Dec-5-ene-4,7-dione has found applications in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.

Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Dec-5-ene-4,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include the modulation of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-4,7-diones

Benzimidazole-4,7-diones (e.g., compounds 1a–d and 2a–d ) feature a fused benzimidazole ring system with dione groups at positions 4 and 6. These derivatives are synthesized via cyclocondensation of diamines with aldehydes, a method distinct from the ethylenediamine-mediated reflux process used for diazaspiro-diones . Key differences include:

- Electron Affinity : Benzimidazole-4,7-diones exhibit tunable electron affinities due to their aromatic heterocyclic core, making them suitable for applications in redox-active therapeutics.

Indole-4,7-diones (e.g., EO9 Analogues)

Indole-4,7-diones, such as EO9 and its regioisomers, share the dione functionality but incorporate an indole ring. These compounds are notable for:

- Hypoxia Selectivity : Substituents like the 5-methylaziridinyl group in EO8 enhance hypoxia selectivity by slowing reduction by DT-diaphorase (DTD), reducing aerobic toxicity .

- Synthetic Complexity : Their synthesis often involves multi-step alkylation and cyclization, contrasting with the simpler one-pot reflux methods for diazaspiro-diones .

Diazaspiro-diones (e.g., Compounds 5a–f and 6a–i)

Diazaspiro-diones (e.g., 6-phenyl-6,9-diazaspiro[4.5]decane-8,10-dione) are spirocyclic diketones with nitrogen atoms in the ring structure. Key distinctions from Dec-5-ene-4,7-dione include:

- Synthetic Yields : Diazaspiro-diones exhibit variable yields (50–85%) depending on substituents, with electron-donating groups (e.g., methoxy) often lowering yields due to steric effects .

- Physical Properties : Melting points range widely (60–183°C), influenced by hydrogen bonding and crystallinity, whereas linear diones like this compound likely have lower melting points due to reduced rigidity.

Comparative Data Table

| Compound Class | Example Structure | Synthesis Method | Yield (%) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | Linear diketone | Not specified | N/A | N/A | Intermediate in organic synthesis |

| Benzimidazole-4,7-diones | Fused benzimidazole-dione | Cyclocondensation of diamines | 60–85 | 120–200 | Hypoxia-selective therapeutics |

| Indole-4,7-diones (EO9) | Indole-dione hybrid | Multi-step alkylation/cyclization | 50–80 | 162–183 | Anticancer agents |

| Diazaspiro-diones (5a–f) | Spirocyclic diketone | Ethylenediamine reflux | 50–85 | 60–183 | Bioactive scaffolds |

Research Findings and Implications

- Electron Affinity: All diones share moderate electron affinities (e.g., one-electron reduction potentials near −300 mV), but substituents drastically alter bioreductive activation. For example, EO9’s 5-methylaziridinyl group reduces DTD-mediated activation, enhancing therapeutic selectivity .

- Synthetic Flexibility : Diazaspiro-diones are more synthetically adaptable than linear diones, as demonstrated by their efficient alkylation to introduce functional groups (e.g., methyl esters in compound 6a ) .

- Toxicity Gaps : Unlike indole-diones (with documented cytotoxicity), this compound lacks reported toxicological data, highlighting a critical research gap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.